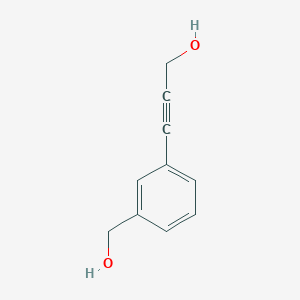

3-(3-Hydroxy-1-propynyl)benzenemethanol

Description

3-(3-Hydroxy-1-propynyl)benzenemethanol is a benzenemethanol derivative featuring a hydroxypropynyl substituent at the 3-position of the benzene ring. This compound is synthesized via a PdCl₂(PPh₃)₂/CuI-catalyzed Sonogashira cross-coupling reaction between propargyl alcohol and a halogenated pyridazine precursor under triethylamine/THF conditions . Its structure includes a terminal alkyne group conjugated to a hydroxyl moiety, making it a versatile synthon for further functionalization in organic synthesis, particularly in Pd⁰-mediated coupling reactions .

Properties

CAS No. |

170859-73-1 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3-[3-(hydroxymethyl)phenyl]prop-2-yn-1-ol |

InChI |

InChI=1S/C10H10O2/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7,11-12H,6,8H2 |

InChI Key |

ZHVUSRVRYMHWBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C#CCO)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzenemethanol Family

3-(1H-Indol-5-yl)benzenemethanol

- Structure : Features an indole substituent at the 3-position of the benzene ring instead of a hydroxypropynyl group.

- Applications : Used in pharmaceutical research (e.g., kinase inhibitors) due to the indole moiety’s biological relevance .

- Key Differences: The absence of a propargyl group limits its utility in cross-coupling reactions compared to 3-(3-Hydroxy-1-propynyl)benzenemethanol .

α-(2-Methylaminoethyl)benzenemethanol (Atomoxetine Intermediate)

- Structure: Contains a methylaminoethyl side chain at the benzylic position.

- Applications: Intermediate in synthesizing atomoxetine, a norepinephrine reuptake inhibitor .

- Key Differences: The aminoethyl group enables interactions with neurotransmitter transporters, unlike the hydroxypropynyl group in the target compound .

4-Chloro-α-(4-chlorophenyl)-α-(trichloromethyl)benzenemethanol (Dicofol)

- Structure: Chlorinated benzenemethanol derivative with two chlorine atoms and a trichloromethyl group.

- Applications : Acaricide and pesticide .

- Key Differences : The electron-withdrawing chlorine substituents enhance stability but reduce reactivity in coupling reactions compared to the hydroxypropynyl group .

Functional Analogues with Hydroxy-Alkyne Motifs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Benzamide derivative with a hydroxy-tert-butyl group.

- Applications : Contains an N,O-bidentate directing group for metal-catalyzed C–H bond activation .

- Key Differences: The amide backbone and tert-butyl group differentiate its electronic properties and synthetic applications from the propargyl alcohol-derived benzenemethanol .

(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one

- Structure : Chalcone derivatives with a hydroxyl group on the aromatic ring and an α,β-unsaturated ketone.

- Applications : Studied for antioxidant and antimicrobial activities .

- Key Differences: The conjugated enone system provides distinct reactivity (e.g., Michael addition) compared to the alkyne in 3-(3-Hydroxy-1-propynyl)benzenemethanol .

Pharmacologically Active Benzenemethanol Derivatives

Emixustat Hydrochloride

- Structure: (αR)-α-(2-aminoethyl)-3-(cyclohexylmethoxy)benzenemethanol hydrochloride.

- Applications : Treats dry age-related macular degeneration by modulating visual cycle proteins .

- Key Differences: The aminoethyl and cyclohexylmethoxy groups confer specificity for retinal targets, unlike the hydroxypropynyl group .

Ractopamine Hydrochloride

- Structure: 4-Hydroxy-α-[[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]methyl]benzenemethanol hydrochloride.

- Applications : β-adrenergic agonist used in livestock farming to promote lean muscle growth .

- Key Differences : The hydroxyphenyl and branched alkylamine substituents enable selective binding to β-adrenergic receptors .

Comparative Analysis Table

Research Findings and Insights

- Reactivity: The hydroxypropynyl group in 3-(3-Hydroxy-1-propynyl)benzenemethanol enhances its utility in Pd-catalyzed reactions, contrasting with chlorinated (e.g., dicofol) or amino-substituted (e.g., emixustat) derivatives optimized for stability or receptor binding .

- Pharmacological vs. Synthetic Utility: While benzenemethanol derivatives like emixustat and ractopamine are tailored for biological targets, 3-(3-Hydroxy-1-propynyl)benzenemethanol serves as a versatile building block in synthetic chemistry .

- Structural Tuning : Substituents such as indole (electron-rich) or trichloromethyl (electron-poor) dramatically alter electronic properties, directing applications toward either drug development or agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.